5-bromo-2-(propan-2-yl)benzoic acid
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Overview
Description
5-Bromo-2-(propan-2-yl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 2nd position on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These enzymes play crucial roles in cellular processes like cell growth, differentiation, and apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have shown a broad range of biological activities including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These activities are likely due to the compound’s interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 5-bromo-2-(propan-2-yl)benzoic acid may also be involved in similar biochemical reactions.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(propan-2-yl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(propan-2-yl)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce benzoic acid derivatives with different oxidation states.
- Reduction reactions result in the removal of the bromine atom, forming 2-(propan-2-yl)benzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-(propan-2-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities. It may act as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Comparison with Similar Compounds
2-(Propan-2-yl)benzoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of an isopropyl group, affecting its chemical behavior and applications.
Uniqueness: 5-Bromo-2-(propan-2-yl)benzoic acid is unique due to the combination of the bromine atom and isopropyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in synthesis and drug development.
Properties
CAS No. |
883995-21-9 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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